molecular formula C11H13NO6S B2762361 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid CAS No. 757192-76-0

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid

Cat. No.: B2762361
CAS No.: 757192-76-0
M. Wt: 287.29
InChI Key: NNTMPSCSCNKXCX-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid is a chemical compound with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its ethoxycarbonyl and benzenesulfonamido functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid typically involves the reaction of ethyl 4-aminobenzenesulfonate with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl 4-aminobenzenesulfonate attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxycarbonyl and benzenesulfonamido groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxycarbonyl)benzenesulfonamido]acetic acid
  • 2-[4-(Propoxycarbonyl)benzenesulfonamido]acetic acid
  • 2-[4-(Butoxycarbonyl)benzenesulfonamido]acetic acid

Uniqueness

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(4-ethoxycarbonylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-2-18-11(15)8-3-5-9(6-4-8)19(16,17)12-7-10(13)14/h3-6,12H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTMPSCSCNKXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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